Cas no 926255-88-1 (N-(3-amino-2-methylphenyl)-2-iodobenzamide)

N-(3-amino-2-methylphenyl)-2-iodobenzamide is a specialized organic compound featuring a benzamide core substituted with an iodine group at the 2-position and an amino-methylphenyl moiety at the N-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and iodo functional groups enhances its versatility in cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, facilitating the construction of complex heterocyclic systems. Its well-defined molecular architecture ensures consistent performance in targeted applications, particularly in medicinal chemistry for developing bioactive molecules. High purity and stability further support its utility in research and industrial settings.
N-(3-amino-2-methylphenyl)-2-iodobenzamide structure
926255-88-1 structure
Product Name:N-(3-amino-2-methylphenyl)-2-iodobenzamide
CAS No:926255-88-1
MF:C14H13IN2O
MW:352.170295476913
CID:4665602
Update Time:2025-10-30

N-(3-amino-2-methylphenyl)-2-iodobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-amino-2-methylphenyl)-2-iodobenzamide
    • Benzamide, N-(3-amino-2-methylphenyl)-2-iodo-
    • Inchi: 1S/C14H13IN2O/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15/h2-8H,16H2,1H3,(H,17,18)
    • InChI Key: QXEZPECMHRQWJM-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(N)=C1C)(=O)C1=CC=CC=C1I

N-(3-amino-2-methylphenyl)-2-iodobenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-50459-0.05g
N-(3-amino-2-methylphenyl)-2-iodobenzamide
926255-88-1 95.0%
0.05g
$42.0 2025-03-21
Enamine
EN300-50459-0.1g
N-(3-amino-2-methylphenyl)-2-iodobenzamide
926255-88-1 95.0%
0.1g
$66.0 2025-03-21
Enamine
EN300-50459-0.25g
N-(3-amino-2-methylphenyl)-2-iodobenzamide
926255-88-1 95.0%
0.25g
$92.0 2025-03-21
Enamine
EN300-50459-0.5g
N-(3-amino-2-methylphenyl)-2-iodobenzamide
926255-88-1 95.0%
0.5g
$175.0 2025-03-21
Enamine
EN300-50459-1.0g
N-(3-amino-2-methylphenyl)-2-iodobenzamide
926255-88-1 95.0%
1.0g
$256.0 2025-03-21
Enamine
EN300-50459-2.5g
N-(3-amino-2-methylphenyl)-2-iodobenzamide
926255-88-1 95.0%
2.5g
$503.0 2025-03-21
Enamine
EN300-50459-5.0g
N-(3-amino-2-methylphenyl)-2-iodobenzamide
926255-88-1 95.0%
5.0g
$743.0 2025-03-21
Enamine
EN300-50459-10.0g
N-(3-amino-2-methylphenyl)-2-iodobenzamide
926255-88-1 95.0%
10.0g
$1101.0 2025-03-21
AN HUI ZE SHENG Technology Co., Ltd.
CB000631075-1g
N-(3-amino-2-methylphenyl)-2-iodobenzamide
926255-88-1 95+%
1g
¥3330.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
CB000631075-5g
N-(3-amino-2-methylphenyl)-2-iodobenzamide
926255-88-1 95+%
5g
¥7746.00 2023-09-15

Additional information on N-(3-amino-2-methylphenyl)-2-iodobenzamide

Comprehensive Overview of N-(3-amino-2-methylphenyl)-2-iodobenzamide (CAS No. 926255-88-1): Properties, Applications, and Research Insights

N-(3-amino-2-methylphenyl)-2-iodobenzamide (CAS No. 926255-88-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This iodobenzamide derivative is characterized by the presence of an amino group and a methyl substituent on the phenyl ring, which contribute to its reactivity and versatility in synthetic chemistry. Researchers and industry professionals often search for terms like "926255-88-1 supplier," "N-(3-amino-2-methylphenyl)-2-iodobenzamide synthesis," and "iodobenzamide applications," reflecting its growing relevance in advanced material science and drug development.

The compound's molecular structure, featuring a 2-iodobenzamide core linked to a 3-amino-2-methylphenyl group, makes it a valuable intermediate in the synthesis of more complex molecules. Recent studies highlight its role in the development of targeted therapeutics, particularly in oncology and neurology, where its ability to modulate specific biochemical pathways is under investigation. Searches for "926255-88-1 mechanism of action" and "iodobenzamide derivatives in medicine" underscore the scientific community's interest in its pharmacological potential. Additionally, its stability and solubility properties are frequently discussed in forums focusing on organic synthesis optimization.

From an industrial perspective, N-(3-amino-2-methylphenyl)-2-iodobenzamide is often utilized in high-throughput screening and catalyst design. Its compatibility with cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, has made it a staple in palladium-catalyzed transformations. Queries like "926255-88-1 reactivity" and "iodobenzamide in C-C bond formation" are common among chemists exploring its synthetic utility. The compound's electron-rich aromatic system further enhances its applicability in photocatalysis and material science, aligning with trends in sustainable chemistry and green synthesis.

Quality control and analytical characterization of CAS No. 926255-88-1 are critical for ensuring reproducibility in research. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify its purity and structural integrity. Search terms like "N-(3-amino-2-methylphenyl)-2-iodobenzamide purity analysis" and "926255-88-1 spectroscopic data" reflect the demand for reliable analytical protocols. Furthermore, the compound's storage conditions—typically under inert atmospheres at low temperatures—are frequently addressed in technical discussions to prevent degradation.

In the context of drug discovery, N-(3-amino-2-methylphenyl)-2-iodobenzamide serves as a scaffold for designing small-molecule inhibitors. Its structural motifs are being explored for interactions with kinase targets and G-protein-coupled receptors, topics that dominate academic and patent literature. Popular searches include "926255-88-1 biological activity" and "iodobenzamide-based drugs," highlighting its translational potential. Collaborative efforts between academia and biotech firms are accelerating its adoption in preclinical studies, particularly for diseases with unmet medical needs.

Environmental and safety considerations for CAS No. 926255-88-1 are also paramount. While not classified as hazardous, proper handling protocols—such as the use of personal protective equipment (PPE) and fume hoods—are recommended to minimize exposure. Queries like "926255-88-1 safety data sheet" and "iodobenzamide handling precautions" are essential for laboratory personnel. The compound's biodegradability and ecotoxicological profile are areas of ongoing research, aligning with global initiatives for sustainable chemical practices.

In summary, N-(3-amino-2-methylphenyl)-2-iodobenzamide (CAS No. 926255-88-1) represents a multifaceted compound with broad applicability in pharmaceutical research, catalysis, and material science. Its evolving role in precision medicine and green chemistry ensures its continued relevance in scientific discourse. As interest grows in tailored molecular architectures, this compound is poised to remain a focal point for innovation and discovery.

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.